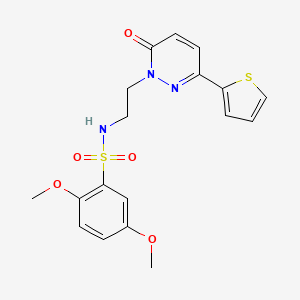

2,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-25-13-5-7-15(26-2)17(12-13)28(23,24)19-9-10-21-18(22)8-6-14(20-21)16-4-3-11-27-16/h3-8,11-12,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDVAEQTEBZWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer therapy. Its complex structure incorporates a benzene sulfonamide moiety, a pyridazine ring, and a thiophene group, which together contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 435.52 g/mol. The compound features several functional groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O5S |

| Molecular Weight | 435.52 g/mol |

| CAS Number | 1040670-13-0 |

| SMILES | COc1ccc(cc1S(=O)(=O)NCCCn1nc(ccc1=O)c1cccs1)OC |

Research indicates that this compound functions as an inhibitor of human leukocyte elastase (HLE) . HLE is an enzyme implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of HLE can mitigate tissue damage associated with these conditions, highlighting the therapeutic potential of this compound in managing inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human tumor cells, suggesting its potential as an anti-cancer agent. The mechanism appears to involve the modulation of apoptotic pathways, which may be influenced by its structural features .

Case Studies

A notable case study involved the application of this compound in treating lung cancer models. The compound was administered in varying concentrations, revealing dose-dependent effects on cell viability and apoptosis rates. The results indicated a substantial reduction in tumor growth compared to control groups, underscoring its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted:

| Compound Name | Biological Activity |

|---|---|

| 3,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide | Human leukocyte elastase inhibitor |

| N-[2-methoxyethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Potential neuroprotective effects |

| 4-[5-(4-Methylphenyl)-3-trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Selective cyclooxygenase inhibitor |

This table illustrates the diversity of biological activities associated with compounds that share structural similarities with this compound.

Comparison with Similar Compounds

Substituent Effects on Pyridazinone Core

The target compound shares a pyridazinone-sulfonamide backbone with 5a (), differing in substituents:

- Target compound : 3-(thiophen-2-yl) and 2,5-dimethoxybenzenesulfonamide.

- 5a : 3-(benzyloxy) and unsubstituted benzenesulfonamide.

Thiophene’s smaller size and sulfur atom may confer distinct electronic and steric properties compared to benzyloxy groups. For example, sulfur’s electronegativity could influence hydrogen bonding or π-π stacking in biological targets.

Physicochemical Properties

A hypothetical molecular formula for the target compound is C₁₉H₂₀N₃O₅S₂ (estimated via structural analysis). Key comparisons:

Thiophene-Containing Analogues

Role of Thiophene in Bioactivity

Compounds in (e.g., (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ) highlight the prevalence of thiophene in bioactive molecules. Thiophene’s aromaticity and sulfur atom may enhance binding to enzymes or receptors via hydrophobic interactions or sulfur-mediated hydrogen bonding.

Spectral Comparisons

While spectral data for the target compound are absent, analogues in provide benchmarks:

- 11a (): IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN).

- 11b (): ^13C NMR signals at 117.54 ppm (CN) and 153.27 ppm (aromatic carbons).

The target compound’s IR and NMR profiles would likely show similarities, with distinct shifts due to the thiophene and dimethoxy groups. For example, thiophene’s C-S stretching (~700 cm⁻¹) and methoxy’s C-O signals (~55 ppm in ^13C NMR) could serve as identifiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.